Guanidine-d5 deuteriochloride

Vue d'ensemble

Description

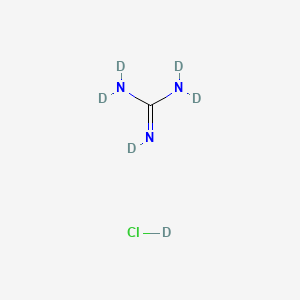

Guanidine-d5 deuteriochloride is a deuterated variant of guanidine hydrochloride, characterized by the replacement of all hydrogen atoms with deuterium, a heavier isotope of hydrogen . This compound is primarily used in scientific research due to its unique properties, which include enhanced stability and distinct vibrational modes that make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of guanidine-d5 deuteriochloride typically involves the reaction of deuterated ammonia with cyanamide under controlled conditions. The reaction proceeds as follows: [ \text{D}_2\text{NC(=ND)ND}_2 + \text{HCl} \rightarrow \text{D}_2\text{NC(=ND)ND}_2 \cdot \text{DCl} ] This reaction is carried out in a deuterated solvent to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Guanidine-d5 deuteriochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated urea derivatives.

Reduction: Reduction reactions can yield deuterated amines.

Substitution: It can participate in nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like deuterated amines or alcohols are employed under basic conditions.

Major Products:

Oxidation: Deuterated urea derivatives.

Reduction: Deuterated amines.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The incorporation of stable isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic profiles. Guanidine-d5 deuteriochloride is used in drug development as a tracer to investigate metabolic pathways and interactions within biological systems. The altered metabolic stability due to deuteration can lead to improved therapeutic profiles for certain compounds, making it a valuable tool in pharmaceutical research .

Therapeutic Applications

Guanidine compounds, including this compound, have been explored for their therapeutic potential in treating conditions such as Lambert-Eaton Myasthenic Syndrome (LEMS) . In clinical studies, guanidine chloride has been shown to enhance neuromuscular transmission by increasing acetylcholine release at the neuromuscular junction . The deuterated variant may offer similar benefits while potentially reducing side effects due to its altered pharmacodynamics.

Case Studies: Therapeutic Use

- Study on LEMS Treatment : A patient treated with guanidine chloride experienced significant improvement in muscle strength with manageable side effects (paresthesias) when dosed appropriately .

- Long-term Effects : Long-term administration of guanidine chloride has shown varying degrees of efficacy in improving symptoms of muscle weakness in patients with autoimmune disorders .

Structural Biology Research

In structural biology, this compound is employed in techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . This method allows researchers to map protein interactions and conformational changes at the atomic level by analyzing the exchange rates of hydrogen with deuterium in proteins . The use of guanidine-d5 enhances the sensitivity and specificity of these measurements.

Enhancing Solubility of Hydrophobic Proteins

The compound is also utilized to increase the solubility of hydrophobic proteins, particularly inclusion bodies formed during recombinant protein expression. By denaturing these proteins, researchers can facilitate their refolding into functional forms, which is crucial for various applications in biotechnology and therapeutic development .

Mécanisme D'action

The mechanism of action of guanidine-d5 deuteriochloride involves its ability to act as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in studies of protein structure and folding, where it acts as a denaturant, unfolding proteins in a way that can be meticulously analyzed due to the distinct vibrational modes of deuterium compared to hydrogen .

Comparaison Avec Des Composés Similaires

- Guanidine hydrochloride

- Guanidine-15N3 hydrochloride

- Guanidine-13C hydrochloride

- Guanidineacetic acid-2,2-d2

Comparison: Guanidine-d5 deuteriochloride is unique due to the complete replacement of hydrogen atoms with deuterium, which provides enhanced stability and distinct vibrational modes. This makes it particularly useful in NMR spectroscopy and mass spectrometry compared to its non-deuterated counterparts .

Activité Biologique

Guanidine-d5 deuteriochloride (CAS Number: 108694-93-5) is a deuterated form of guanidine hydrochloride, which is known for its significant biological activity, particularly as a protein denaturant and in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CClD₆N₃ |

| Molecular Weight | 101.568 g/mol |

| Density | 1.69 g/cm³ |

| Boiling Point | 132.9 °C at 760 mmHg |

| Melting Point | 185-189 °C |

| Flash Point | 34.2 °C |

This compound is characterized by its heavy isotopes, which can affect the pharmacokinetics and metabolic profiles of drugs when incorporated into drug molecules .

Guanidine compounds, including guanidine-d5, are known to act as strong chaotropes. They disrupt hydrogen bonding networks in proteins, leading to denaturation and unfolding. This property is particularly useful in biochemical studies where protein structure and function are analyzed .

The incorporation of deuterium alters the dynamics of molecular interactions, potentially providing insights into the conformational changes during protein folding and unfolding processes. Studies have shown that guanidine hydrochloride can induce conformational changes in proteins such as prolyl oligopeptidase (PREP), which is involved in various neurodegenerative diseases .

Biological Applications

- Protein Denaturation : Guanidine-d5 is primarily used to denature proteins for structural analysis. It increases the solubility of hydrophobic proteins, facilitating their study .

- Pharmacological Research : The compound's ability to modify the pharmacokinetic properties of drugs has garnered attention in drug development. Deuterated compounds often exhibit altered metabolic pathways, which can enhance therapeutic efficacy .

- Neuromuscular Disorders : Guanidine hydrochloride has been used therapeutically in conditions like Lambert-Eaton Myasthenic Syndrome (LEMS). Case studies indicate that patients receiving guanidine showed improvements in neuromuscular transmission and muscle strength .

Case Studies

Case Study 1: Lambert-Eaton Myasthenic Syndrome

- Patient Profile : A cohort of patients treated with guanidine hydrochloride.

- Dosage : Ranged from 20 mg/kg-day to 30 mg/kg-day.

- Results : Notable improvements in muscle strength were observed, with side effects including paresthesias that subsided over time. One patient exhibited significant improvement after two months of treatment at a dosage of 12 mg/kg-day .

Case Study 2: Protein Folding Studies

- Research Findings : In a study involving PREP, guanidine-d5 was used to analyze conformational dynamics through Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). The results indicated that ligand binding significantly altered the inter-domain dynamics of PREP, providing insights into its non-peptidase functions relevant to neurodegenerative diseases .

Propriétés

IUPAC Name |

(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718715 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108694-93-5 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108694-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.